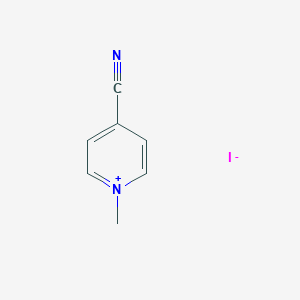

4-氰基-1-甲基吡啶碘化物

描述

4-Cyano-1-methylpyridinium iodide (abbreviated CMP) is a chemical compound that has been widely used in scientific research due to its unique properties. CMP is a quaternary ammonium salt and belongs to the pyridinium family. It is a white crystalline powder that is soluble in water and organic solvents. CMP has been used in various applications, including synthesis, catalysis, and as a reagent in organic chemistry.

科学研究应用

红盐衍生:Nguyen等人(2016年)研究了从黄色4-氰基-1-甲基吡啶碘化物衍生的红盐的晶体结构。这些盐意外地在水或甲醇溶液中获得,化学文献中并没有广泛描述,这表明晶体学和材料科学中的一个新领域(Nguyen et al., 2016)。

与羟胺的反应:Möhrle和Niessen(2000年)探讨了N-烷基吡啶盐与羟胺的反应,指出4-氰基-1-甲基吡啶碘化物不发生环裂解,但会改变官能团。这表明在有机合成和化学转化中具有潜在应用(Möhrle & Niessen, 2000)。

水溶氨或胺溶液:Moracci等人(1979年)研究了3-氰基-1-甲基吡啶碘化物与水溶甲胺或乙胺的反应,导致形成各种化学产物。这项研究有助于理解反应性和在创造新化合物方面的潜在应用(Moracci et al., 1979)。

弱氢键影响:Koplitz等人(2003年)分析了弱氢键如何影响3-氰基-N-甲基吡啶盐的性质。这项研究对于理解分子相互作用和设计具有特定性质的材料是有价值的(Koplitz et al., 2003)。

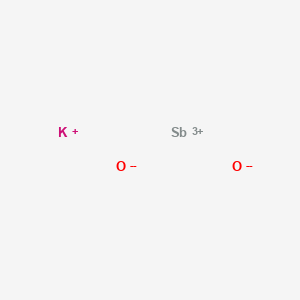

吡啶盐-金属碘化物复合物:Glavcheva等人(2004年)合成了新的吡啶盐-金属碘化物复合物,并发现4-氰基-1-甲基吡啶碘化物与特定金属形成结晶复合物。这对于非线性光学材料的发展具有重要意义(Glavcheva et al., 2004)。

亲核取代:Landquist(1976年)指出1-烷基-4-氰基吡啶盐中的氰基易被肼或脂肪胺取代,这对于化学合成和修饰过程是重要的(Landquist, 1976)。

安全和危害

属性

IUPAC Name |

1-methylpyridin-1-ium-4-carbonitrile;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2.HI/c1-9-4-2-7(6-8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYMOWHFGSCKGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C#N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380255 | |

| Record name | 4-Cyano-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1194-04-3 | |

| Record name | Pyridinium, 4-cyano-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 122827 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1194-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyano-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

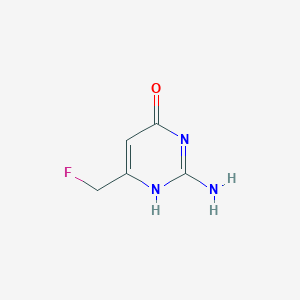

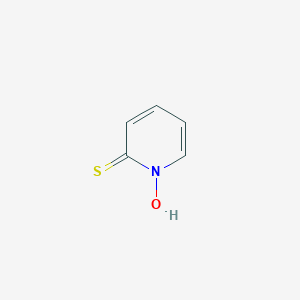

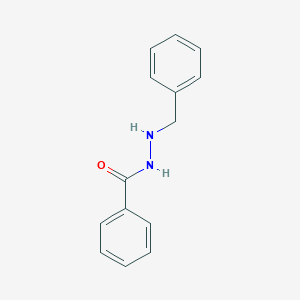

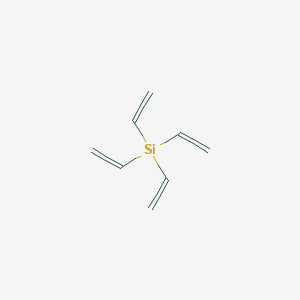

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 4-cyano-1-methylpyridinium iodide and how do these influence its crystal packing?

A1: 4-Cyano-1-methylpyridinium iodide (C₇H₇N₂⁺·I⁻) is an ionic compound comprising a 4-cyano-1-methylpyridinium cation and an iodide anion. The crystal structure is characterized by weak interactions, primarily C—H⋯N hydrogen bonds, that dictate its packing arrangement. [, ] Specifically, the cations form inversion-related dimers through pairwise C—H⋯N hydrogen bonds between the cyano group of one molecule and a hydrogen atom on the pyridine ring of another. [] These dimers further interact via C—H⋯N hydrogen bonds, generating layers within the crystal lattice. [] Additionally, C—H⋯I interactions between the cation and the iodide anion link these layers, forming the three-dimensional structure. []

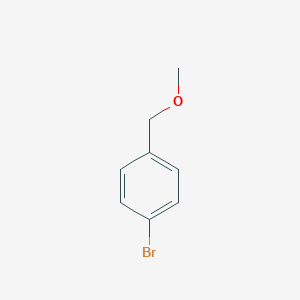

Q2: Has 4-cyano-1-methylpyridinium iodide been used in the synthesis of any other compounds, and if so, what is its role?

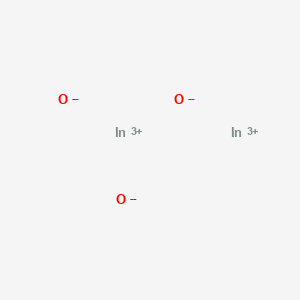

A2: Yes, 4-cyano-1-methylpyridinium iodide has been used as a starting material in the synthesis of bis(4-cyano-1-methylpyridinium) bis(1,2-dicyanoethene-1,2-dithiolato-κ2S,S′)cuprate(II). [] In this synthesis, it reacts with copper(II) chloride dihydrate and disodium maleonitriledithiolate to yield the desired cuprate(II) complex. [] The 4-cyano-1-methylpyridinium cation acts as a counterion to the negatively charged cuprate(II) complex in the final compound. []

Q3: Have there been any computational studies performed on 4-cyano-1-methylpyridinium iodide or its derivatives, and what insights have they provided?

A3: Yes, dispersion-corrected density functional theory (DFT-D) calculations have been employed to investigate the energetic aspects of the solid-state structures of 4-cyano-1-methylpyridinium hexafluoridophosphate and its isomers. [] These calculations provided insights into the weak interactions, such as C—H⋯F hydrogen bonds and P—F⋯π interactions, contributing to the stability and packing arrangements observed in their crystal structures. [] Such computational approaches can be valuable tools for understanding the structural and energetic properties of this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。